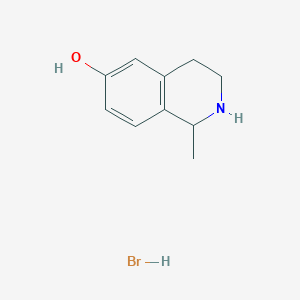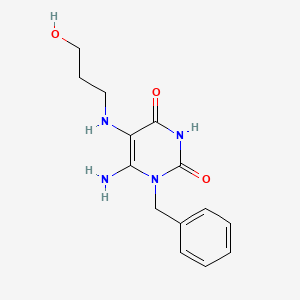
CDDO-dhTFEA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDDO-dhTFEA (also known as dh404 ) is a synthetic triterpenoid compound derived from oleanolic acid. Initially, oleanolic acid was a component of traditional Chinese medicine used in hepatitis therapy. Through chemical modifications, CDDO-dhTFEA was created to enhance its anti-inflammatory activity significantly. This compound has shown promise in treating various conditions, including kidney disease, obesity, and diabetes .
Synthesis Analysis
CDDO-dhTFEA is synthesized from oleanolic acid through specific chemical processes. These modifications involve adding functional groups to the triterpenoid backbone, resulting in enhanced biological activities. Notably, methyl, amine, and imidazolide groups have been introduced to affect various signaling pathways .
Molecular Structure Analysis
The molecular structure of CDDO-dhTFEA consists of a multi-carbon skeleton with specific functional groups. These groups play a crucial role in its biological effects. The compound’s primary target is the Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 (Keap1) . Keap1 regulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) , which acts as a master transcription factor for upregulating antioxidant response genes. These include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1) .
Physical And Chemical Properties Analysis
- Chemical Properties : It is stable under specific conditions and exhibits solubility in organic solvents .
Scientific Research Applications
Hepatobiliary Attributes and Liver Disease Research
CDDO-dhTFEA (CDDO-9,11-dihydro-trifluoroethyl amide) has been studied for its effects on liver health. It activates Nrf2, a transcription factor important for hepatoprotection against oxidative stress, and regulates genes vital for glutathione homeostasis. This compound increases bile flow and enhances the excretion of glutathione, cholesterol, and phospholipids without affecting bile acids. Its ability to boost cytoprotective gene expression supports its potential in liver disease research (Reisman, Ward, Klaassen, & Meyer, 2013).
Chronic Kidney Disease (CKD) Management
The synthetic triterpenoid RTA dh404, a variant of CDDO-dhTFEA, has been evaluated for its role in managing chronic kidney disease (CKD). By restoring Nrf2 activity, it helps attenuate oxidative stress, inflammation, and fibrosis in CKD. This compound's ability to regulate key pathways and reduce structural deficits in the kidney highlights its therapeutic potential in CKD management (Aminzadeh et al., 2013).
Anticancer Research
CDDO and its derivatives, including CDDO-Me (Bardoxolone methyl) and CDDO-dhTFEA, are recognized for their antiproliferative, antiangiogenic, and apoptosis-inducing properties in cancer research. These compounds target critical pathways in cancer cells, making them potential candidates for chemotherapy and chemoprevention. Their ability to modulate cell differentiation and induce cell death across various cancer types underscores their importance in anticancer research (Borella et al., 2019).
Obesity Management
CDDO-Im, related to CDDO-dhTFEA, has shown promise in obesity management. By activating Nrf2 signaling, it prevents lipid accumulation and mitigates high-fat diet-induced obesity in mice. This discovery points to Nrf2 as a novel target for obesity management and highlights the potential of synthetic triterpenoids like CDDO-dhTFEA in addressing metabolic disorders (Shin et al., 2009).
Potential in Chemoprevention
The reactivity of CDDO, a parent compound of CDDO-dhTFEA, has been explored for its chemopreventive properties. Its unique molecular interactions, particularly with protein targets, underpin its potential in preventing malignancies. This aspect of CDDO-dhTFEA derivatives' research opens avenues in exploring their use as preventive agents against cancer (Couch et al., 2005).
Mechanism of Action
The primary mechanism of action for CDDO-dhTFEA involves activating Nrf2. This transcription factor orchestrates the expression of antioxidant genes, promoting cellular defense against oxidative damage. By inducing conformational changes in Keap1, CDDO-dhTFEA releases Nrf2, allowing it to bind to Antioxidant Response Element (ARE) regions and upregulate protective genes .
Future Directions
properties
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,6a,7,8,8a,13,14a,14b-dodecahydropicene-4a-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h15,20,22-24H,8-14,16,18H2,1-7H3,(H,38,41)/t20-,22-,23+,24-,29-,30+,31+,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYWYZJDSBWZHH-BFGQVZSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC(=O)[C@H]4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC(F)(F)F)C)(C=C(C(=O)C3(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CDDO-dhTFEA | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (E)-4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2572063.png)




![3-(2-Methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2572070.png)


![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2572074.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2572077.png)
![(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2572078.png)
